![molecular formula C20H22ClN3O2S B2517227 4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 899966-36-0](/img/structure/B2517227.png)
4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole" is a sulfone derivative that contains a 1,2,3-triazole moiety. This class of compounds is known for its potential in medicinal chemistry due to the triazole ring's ability to mimic the peptide bond and its resistance to hydrolysis, making it a valuable scaffold in drug design .
Synthesis Analysis
The synthesis of sulfone derivatives containing 1,2,4-triazole moieties typically involves multiple steps, starting from readily available starting materials such as gallic acid. The process includes the formation of sulfides, which are then oxidized to sulfones using hydrogen peroxide (H2O2) as an oxidizing agent. This method provides high yields under mild conditions with minimal by-products . Additionally, 1-sulfonyl-1,2,3-triazoles can be synthesized through copper-catalyzed azide-alkyne cycloaddition, which are stable precursors to various reactive intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure of sulfone derivatives is often confirmed by techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). X-ray crystallography is also employed to determine the detailed structure of these compounds, as seen in the model triazole 7g . The presence of substituents on the triazole ring and the sulfonyl group significantly influences the molecular geometry and electronic properties of these compounds.
Chemical Reactions Analysis
Sulfone derivatives containing 1,2,3-triazole moieties can undergo various chemical reactions. For instance, N-chloro-1,2,3-triazoles react with nucleophiles such as KCN and KF due to the presence of a highly polarized N—Cl bond. These reactions can lead to the formation of potassium salts of the triazoles or further substitution reactions to yield new triazole derivatives . Moreover, Rh-azavinyl carbenes derived from 1-sulfonyl-1,2,3-triazoles can react with aldehydes to give adducts that undergo intramolecular cyclization, forming homochiral 3-sulfonyl-4-oxazolines with high yield and enantioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these sulfone derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the sulfonyl group and halogens can increase the compound's acidity and reactivity. The triazole ring contributes to the compound's stability and potential biological activity. The antimicrobial activity of similar sulfur-containing 1,2,4-triazole derivatives has been evaluated, with some compounds showing moderate to good activity against selected bacteria and fungi. In silico studies suggest that these compounds possess favorable drug-like characteristics .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The synthesis and chemical modification of 1,2,3-triazole derivatives are pivotal for various scientific applications. For instance, 4-Nitro-1,2,3-triazole reacts with tert-butanol in concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole as the sole product. This reaction demonstrates the utility of tert-butylation in the selective synthesis of triazole derivatives, which can be further modified for various applications (Filippova et al., 2012). Additionally, the copper-catalyzed azide-alkyne cycloaddition reaction has been utilized to selectively obtain 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles, showcasing the method's effectiveness in controlling the synthesis of N-sulfonyltriazoles (Yoo et al., 2007).
Corrosion Inhibition
Triazole derivatives have shown significant potential as corrosion inhibitors, a critical application in materials science. A study on the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media demonstrates the compound's very good inhibitory properties, with inhibition efficiencies up to 99% in certain acidic solutions. This suggests the potential of triazole derivatives in enhancing the durability of metals in corrosive environments (Lagrenée et al., 2002).
Pharmaceutical Applications
In the realm of pharmaceutical research, triazole derivatives have been synthesized and evaluated for their pharmacological activities. Sulphur-containing 1,2,4-triazole derivatives, for example, were screened for antimicrobial activity, indicating the compounds' potential as drug candidates due to their good antibacterial and antifungal activities. Such studies highlight the versatility of triazole derivatives in drug development, particularly as antimicrobial agents (Rao et al., 2014).
Material Science and Engineering
The utility of 1,2,3-triazoles extends into materials science, where their chemical properties are exploited for the development of new materials. The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, facilitated by 1-sulfonyl-1,2,3-triazoles, underscores the role of triazole derivatives in synthesizing complex organic structures. These methodologies open avenues for creating materials with tailored properties for specific applications (Miura et al., 2013).
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(3-chloro-4-methylphenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-13-6-9-16(12-18(13)21)24-14(2)19(22-23-24)27(25,26)17-10-7-15(8-11-17)20(3,4)5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYMTYCEVBGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

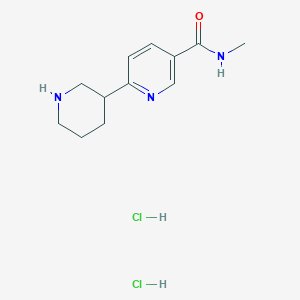
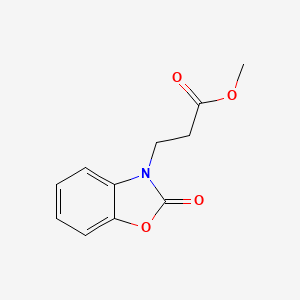
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)
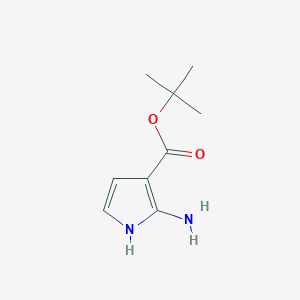
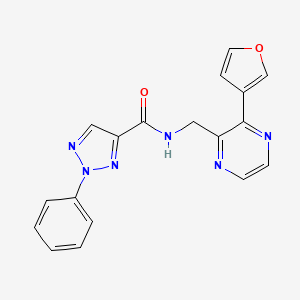
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)

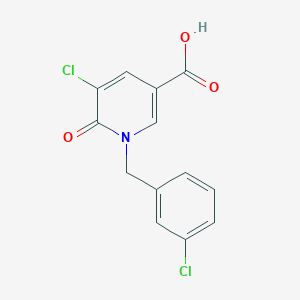
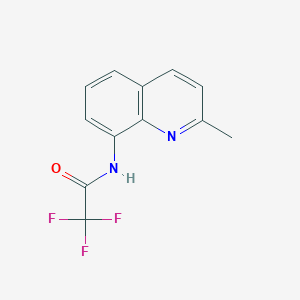
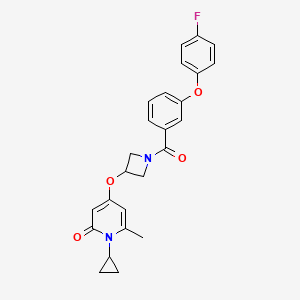
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)